molecular formula C11H12N2O3 B3332985 Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 936637-99-9

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3332985
CAS No.: 936637-99-9
M. Wt: 220.22 g/mol
InChI Key: IPUVFTXFSBXJFT-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its presence in various biologically active molecules, making it a valuable structure for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A notable method includes the use of sodium hydroxide (NaOH) to promote the cycloisomerization reaction, resulting in high yields under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and the avoidance of metal catalysts, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. Recent advancements have focused on metal-catalyzed coupling reactions, although these methods often require undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products

    Oxidation: Formation of ethyl 6-(carboxymethyl)imidazo[1,2-a]pyridine-3-carboxylate.

    Reduction: Formation of ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the prenylation of Rab11A, a protein involved in intracellular trafficking . This inhibition occurs through the binding of the compound to the active site of the enzyme responsible for Rab11A prenylation, thereby preventing its proper function.

Comparison with Similar Compounds

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and its versatility in undergoing various chemical reactions.

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-10-4-3-8(7-14)6-13(9)10/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVFTXFSBXJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate

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